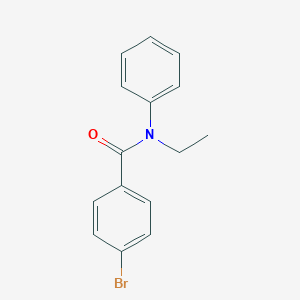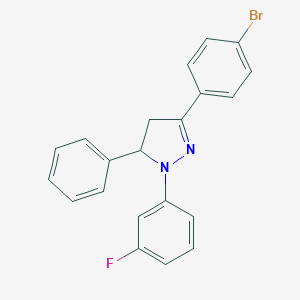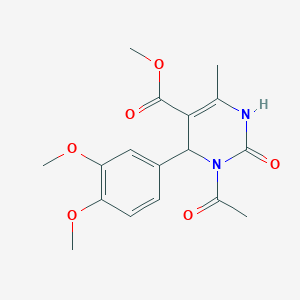![molecular formula C14H8Cl2N2O2S B417148 (5E)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B417148.png)
(5E)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-imino-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-imino-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone ring fused with a furan ring and substituted with a dichlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-imino-1,3-thiazolidin-4-one typically involves the condensation of 2,4-dichlorobenzaldehyde with furan-2-carbaldehyde and thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which cyclizes to form the thiazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction of the imino group can yield the corresponding amine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antibacterial, antifungal, and antiviral activities.
Medicine: Potential therapeutic agent for the treatment of cancer, inflammation, and infectious diseases.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The compound exerts its biological effects through multiple mechanisms:
Molecular Targets: It targets enzymes and receptors involved in cell proliferation, apoptosis, and inflammation.
Pathways Involved: Inhibits key signaling pathways such as NF-κB and MAPK, leading to reduced inflammation and cell growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(5-(2,4-Dichloro-phenyl)-furan-2-ylmethylene)-pyrimidine-2,4,6-trione
- 5-(5-(4-Chloro-phenyl)-furan-2-ylmethylene)-pyrimidine-2,4,6-trione
- 5-(5-(3-Nitro-phenyl)-furan-2-ylmethylene)-pyrimidine-2,4,6-trione
Uniqueness
(5E)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-imino-1,3-thiazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds. Its dichlorophenyl group enhances its potency and selectivity towards certain biological targets, making it a valuable compound in medicinal chemistry research.
Eigenschaften
Molekularformel |
C14H8Cl2N2O2S |
|---|---|
Molekulargewicht |
339.2g/mol |
IUPAC-Name |
(5E)-2-amino-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C14H8Cl2N2O2S/c15-7-1-3-9(10(16)5-7)11-4-2-8(20-11)6-12-13(19)18-14(17)21-12/h1-6H,(H2,17,18,19)/b12-6+ |
InChI-Schlüssel |
WTVLGGHLKBJBRE-WUXMJOGZSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)/C=C/3\C(=O)N=C(S3)N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C=C3C(=O)N=C(S3)N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C=C3C(=O)N=C(S3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(5-{2-nitrophenyl}-2-furyl)methylene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B417066.png)
![3-methyl-N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]benzamide](/img/structure/B417067.png)
![4-[[5-(3-Chlorophenyl)furan-2-yl]methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B417068.png)
![Methyl 2-({2,2,2-trichloro-1-[(3-methylbenzoyl)amino]ethyl}amino)benzoate](/img/structure/B417069.png)
![Methyl 2-({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)benzoate](/img/structure/B417070.png)
![2-methyl-N-[2,2,2-trichloro-1-(naphthalen-2-ylamino)ethyl]benzamide](/img/structure/B417071.png)
![ethyl 4-[5-(2,5-dichlorophenyl)furan-2-yl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B417074.png)
![2-methyl-N-[2,2,2-trichloro-1-(4-iodoanilino)ethyl]benzamide](/img/structure/B417075.png)
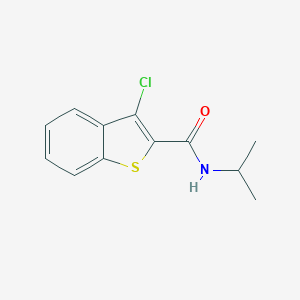
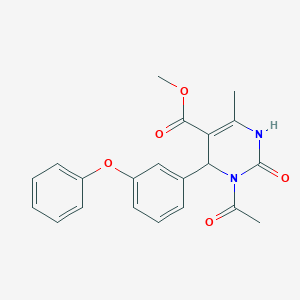
![2-phenyl-N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}acetamide](/img/structure/B417082.png)
